3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Perovskite Solar Cells Hole-Transporting Materials Electron-Blocking Layer

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a dibrominated carbazole derivative bearing a branched 2-ethylhexyl solubilizing chain at the 9-position. It serves as a key monomer for palladium-catalyzed cross-coupling polymerizations (Suzuki, Stille, Yamamoto) to produce poly(3,6-carbazole)s used as hole-transporting materials (HTMs) and emissive layers in organic electronics.

Molecular Formula C20H23Br2N
Molecular Weight 437.2 g/mol
CAS No. 173063-52-0
Cat. No. B182474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
CAS173063-52-0
Molecular FormulaC20H23Br2N
Molecular Weight437.2 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3
InChIKeyZDFZWZGIGKUBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole (CAS 173063-52-0): Core Monomer for Carbazole-Based Organic Semiconductors


3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a dibrominated carbazole derivative bearing a branched 2-ethylhexyl solubilizing chain at the 9-position . It serves as a key monomer for palladium-catalyzed cross-coupling polymerizations (Suzuki, Stille, Yamamoto) to produce poly(3,6-carbazole)s used as hole-transporting materials (HTMs) and emissive layers in organic electronics [1]. Its 3,6-connectivity pattern imparts distinct optoelectronic and processing characteristics compared to 2,7-linked isomers, directly influencing polymer conjugation length, frontier orbital energies, and device performance [2].

Why 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole Cannot Be Simply Replaced by Other Dibromocarbazole Isomers


The connectivity pattern of the carbazole unit (3,6- vs. 2,7-linkage) fundamentally alters the polymer backbone geometry, effective conjugation length, and frontier molecular orbital energies [1]. Direct comparative studies demonstrate that polymers derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole exhibit a higher LUMO level, enabling superior electron-blocking capability and prolonged carrier lifetime in devices, while 2,7-linked analogues provide deeper HOMO levels and higher hole mobility but sacrifice electron-blocking performance [1]. Additionally, the 3,6-isomer is a liquid at room temperature, whereas the 2,7-isomer is a crystalline solid (mp 102 °C), creating distinct handling and formulation requirements [2]. Generic substitution between these isomers is therefore not viable without compromising targeted device performance metrics.

Quantitative Differentiation Evidence for 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole vs. Closest Comparators


Superior Electron-Blocking Capability via Elevated LUMO Level Compared to 2,7-Linked Isomer

In a direct head-to-head comparison of Stille-polycondensed polymers derived from 3,6-dibromo- and 2,7-dibromo-9-(2-ethylhexyl)carbazole monomers (3,6-Cbz-EDOT vs. 2,7-Cbz-EDOT), the 3,6-linked polymer exhibited a significantly higher LUMO energy level of −2.50 eV compared to −2.90 eV for the 2,7-linked analogue [1]. This 0.40 eV elevation in LUMO enhances the electron-blocking capacity at the hole-transport layer/perovskite interface, directly translating to a prolonged carrier lifetime of 3.98 μs for the 3,6-Cbz-EDOT device—nearly twice the value of the P3HT benchmark and longer than the 2,7-Cbz-EDOT device [1].

Perovskite Solar Cells Hole-Transporting Materials Electron-Blocking Layer

Thermal Stability Benchmark: 5% Weight Loss at 460 °C for the Homopolymer

Poly(N-(2-ethylhexyl)carbazol-3,6-diyl), synthesized via Yamamoto polycondensation of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, demonstrates a 5% weight loss temperature of 460 °C under nitrogen, as measured by thermogravimetric analysis [1]. Its HOMO and LUMO energy levels are −5.0 eV and −1.6 eV, respectively [1]. While a direct thermal stability comparison with the poly(2,7-carbazole) homologue is not available in the same study, this value provides a quantitative baseline for evaluating the thermal robustness of 3,6-linked carbazole homopolymers in high-temperature device fabrication processes.

Polymer Thermal Stability Organic Electronics Yamamoto Polymerization

Tunable Glass Transition Temperature: From 66 °C to 106 °C via Copolymerization

The homopolymer of 3,6-dibromo-9-(2-ethylhexyl)carbazole exhibits a glass transition temperature (Tg) of only 66 °C, which limits its standalone application in blue-light-emitting devices [1]. However, by incorporating diphenyladamantane as a comonomer via Suzuki coupling, the Tg can be systematically raised: with 10 mol% diphenyladamantane, Tg increases to 78 °C; with 30 mol%, to 93 °C; and with 50 mol%, to 106 °C [1]. This tunability is a direct consequence of the 3,6-carbazole backbone's structural flexibility—a feature not identically replicated in more rigid 2,7-linked systems.

Blue-Light-Emitting Polymers Glass Transition Temperature Copolymer Design

Physical State Advantage: Room-Temperature Liquid vs. Solid 2,7-Isomer (mp 102 °C)

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is a clear, colorless to pale yellow liquid at 20 °C . In direct contrast, the 2,7-dibromo isomer (CAS 544436-46-6) is a crystalline solid with a melting point of 102 °C [1]. This fundamental physical state difference impacts laboratory handling: the liquid 3,6-isomer can be directly dispensed volumetrically and dissolves readily without a pre-melting step, whereas the solid 2,7-isomer requires weighing and dissolution. For high-throughput solution-processed polymer synthesis, a liquid monomer reduces processing time and minimizes batch-to-batch weighing errors.

Monomer Handling Solution Processing Formulation

Direct Monomer Synthesis from 3,6-Dibromocarbazole vs. Complex 2,7-Isomer Route

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole is synthesized via a straightforward N-alkylation of commercially available 3,6-dibromocarbazole with 2-ethylhexyl bromide, achieving approximately 56% yield in a single step [1]. In contrast, the 2,7-dibromo isomer requires a multi-step Cadogan cyclization/reduction sequence starting from 4,4′-dihalo-2-nitrobiphenyl precursors, which involves aromatic nitro compounds and trialkyl phosphites under more demanding conditions [2]. This synthetic accessibility difference directly impacts monomer cost, availability, and scalability for research procurement.

Monomer Synthesis Synthetic Accessibility Cost Efficiency

Intramolecular Charge Transfer Advantage: Red-Shifted Absorption and Lower Oxidation Potential

A systematic study of acceptor-pended conjugated polymers revealed that 3,6-carbazole-derived polymers exhibit much enhanced and slightly red-shifted intramolecular charge transfer (ICT) absorption at longer wavelengths, along with a lower oxidation potential, compared to their 2,7-carbazole-derived counterparts [1]. This is attributed to the more efficient electron-donating capability of nitrogen atoms in 3,6-carbazole units. Consequently, the highest power conversion efficiency achieved for 3,6-carbazole-based polymer solar cells was 1.69%, compared to 2.47% for 2,7-carbazole analogues—quantifying the trade-off between ICT enhancement and hole mobility in device performance [1].

Intramolecular Charge Transfer Organic Photovoltaics Donor-Acceptor Polymers

Optimal Deployment Scenarios for 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole Based on Evidence


Perovskite Solar Cells Requiring Strong Electron-Blocking Hole-Transport Layers

When designing PSCs where suppressing electron leakage and prolonging carrier lifetime are critical, polymers derived from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole offer a higher LUMO (−2.50 eV) and longer carrier lifetime (3.98 μs) compared to 2,7-linked alternatives [1]. This makes the 3,6-isomer the preferred monomer for HTL formulations prioritizing electron-blocking over absolute hole mobility.

Blue-Light-Emitting Polymers with Tuneable Thermal Stability

The 3,6-carbazole homopolymer exhibits an intrinsic blue fluorescence (λmax ≈ 425 nm) [2], and its glass transition temperature can be precisely adjusted from 66 °C to 106 °C by incorporating rigid comonomers such as diphenyladamantane [3]. This tunability enables the 3,6-monomer to be deployed across a range of blue-emitting device formats—from flexible displays requiring low-Tg active layers to high-brightness devices demanding thermal robustness.

High-Throughput Combinatorial Polymer Synthesis

The room-temperature liquid state of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole eliminates the need for pre-dissolution or melting prior to automated liquid-handling systems. Combined with its straightforward one-step synthesis from 3,6-dibromocarbazole [4], this monomer is ideally suited for high-throughput screening of copolymer libraries in organic electronic materials discovery.

Intramolecular Charge-Transfer Polymer Designs for OPVs

For donor-acceptor polymer architectures where enhanced intramolecular charge transfer absorption is the primary photophysical goal, 3,6-carbazole-derived polymers provide stronger and red-shifted ICT bands compared to 2,7-analogues [5]. Despite a lower ultimate PCE (1.69% vs. 2.47%), the 3,6-monomer is the strategic choice when mechanistic studies of ICT phenomena or spectral tuning are prioritized over record device efficiency.

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